molecular formula C14H10O3 B8687411 4-(Naphthalen-1-yl)-4-oxobut-2-enoic acid CAS No. 113816-26-5

4-(Naphthalen-1-yl)-4-oxobut-2-enoic acid

Cat. No. B8687411
CAS RN: 113816-26-5
M. Wt: 226.23 g/mol
InChI Key: PFTQWZDYAKHSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Naphthalen-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Naphthalen-1-yl)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Naphthalen-1-yl)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113816-26-5

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

4-naphthalen-1-yl-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H10O3/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17)

InChI Key

PFTQWZDYAKHSDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.88 g(60 mmol) of dry maleic acid was dissolved in 100 ml of dry tetrahydrofuran and the mixture was cooled down to 78° C. 4.14 g(20 mmol) of 1-bromonaphthalene was dissolved in 100 ml of dry tetrahydrofuran and 13.8 ml of 1.6N n-butyllithium-hexane solution was added thereto at 78° C. This reaction solution was stirred for 5 minutes and then it was added to the dry maleic acid solution prepared in advance using cannula. The resulting mixture was stirred for 10 minutes, and water was added thereto to stop the reaction. The solvent was removed under reduced pressure, and the residue was acidified by 1N aqueous hydrochloric acid solution and extracted with ethyl acetate. The organic layer was washed with water and aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, concentrated under reduced pressure and subjected to column chromatography(eluent: ethyl acetate/hexane=2/1, v/v) to give 1.35 g(6.0 mmol; Yield 30%) of the title compound.
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
30%

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